molecular formula C15H21NO3 B14805947 tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate

tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate

Cat. No.: B14805947
M. Wt: 263.33 g/mol
InChI Key: FRCMXAPYVHJEOY-UHFFFAOYSA-N
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Description

tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a secondary amine. The molecule contains a hydroxyl group at the 1-position, a phenyl-substituted butenyl chain (C₃-C₄ double bond), and a stereochemically undefined chiral center at the 2-position (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of peptidomimetics or small-molecule drugs requiring Boc-protected amines. Its hydroxyl and allyl groups confer reactivity for further functionalization, such as oxidation, nucleophilic addition, or hydrogen bonding interactions in crystal packing .

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(12-8-6-5-7-9-12)13(10-17)16-14(18)19-15(2,3)4/h5-9,13,17H,1,10H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCMXAPYVHJEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenylbutenyl derivative. One common method involves the use of tert-butyl carbamate and 1-hydroxy-3-phenylbut-3-en-2-one in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at low temperatures.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of tert-butyl N-(1-oxo-3-phenylbut-3-en-2-yl)carbamate.

    Reduction: Regeneration of the original hydroxy compound.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

tert-Butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Backbone Variations
Compound Name (CAS) Key Structural Features Molecular Weight Hydrogen Bonding Potential Applications Source
Target compound Hydroxy, phenyl, but-3-enyl chain ~277.3* High (OH, NH) Pharmaceutical intermediate
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (1330069-67-4) Cyclopentyl backbone, hydroxyl group 229.3 High (OH, NH) Conformationally constrained APIs
tert-butyl N-(3-fluorocyclohexyl)carbamate (1546332-14-2) Fluorinated cyclohexane ring 217.3 Moderate (NH) Metabolic stability enhancement
tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate (1289385-02-9) Piperidine ring, ethyl linker 244.3 Moderate (NH) CNS drug candidates
tert-butyl N-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate (93101-66-7) Diphenyl, branched alkyl chain, hydroxyl 369.5 High (OH, NH) Steroidal analogs

*Estimated based on molecular formula C₁₅H₂₁NO₃.

Key Observations :

  • Lipophilicity : The diphenyl derivative (CAS 93101-66-7) has higher lipophilicity (LogP ~4.5) compared to the target compound (LogP ~2.8), impacting membrane permeability .
Functional Group Impact on Reactivity
  • Allyl Double Bond (Target Compound) : The but-3-enyl chain enables Michael addition or epoxidation, offering pathways for further derivatization. This contrasts with saturated backbones (e.g., cyclohexyl or cyclopentyl analogs), which lack such reactivity .
  • Fluorination (CAS 1546332-14-2) : Fluorine substitution increases metabolic stability and electronegativity, making it advantageous in fluorinated drug candidates .
  • Bicyclic Systems (e.g., 3-azabicyclo[4.1.0]heptane derivatives) : Rigid bicyclic frameworks (CAS 880545-32-4) improve steric selectivity in enzyme inhibition but may reduce synthetic accessibility .
Stereochemical Considerations

While the target compound’s stereochemistry is unspecified, enantiomerically pure analogs (e.g., (1R,2S)-cyclopentyl carbamate, CAS 1330069-67-4) highlight the importance of chirality in pharmacological activity. For example, (3R,5S)-piperidine carbamates (CAS 1523530-57-5) are often used in protease inhibitors due to optimal spatial alignment with target enzymes .

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